(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
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Overview
Description
ginkgolide-J is a natural product found in Ginkgo biloba with data available.
See also: Ginkgo (part of).
Scientific Research Applications
Synthesis and Physical Properties of Sterically Congested Cycloalkenes Research into the synthesis and characterization of sterically congested cycloalkenes, such as the creation of 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene, offers insights into the methods for synthesizing highly strained molecules. These methods may be relevant for creating complex molecules like the one , potentially offering applications in material science or as intermediates in organic synthesis (Ishii et al., 2000).
Polyurethane Networks from Fatty-Acid-Based Aromatic Triols The development of biobased polyurethanes utilizing novel aromatic triols demonstrates the potential of complex organic molecules for creating sustainable materials. This approach may inform the use of similarly complex molecules for environmental-friendly material synthesis (Lligadas et al., 2007).
Stereoselective Dioxirane Hydroxylations The use of methyl(trifluoromethyl)dioxirane for the stereoselective hydroxylation of cyclic hydrocarbons, leading to products with specific stereochemistry, underlines the significance of controlled oxidations in synthetic chemistry. Such methodologies could be applicable in the synthesis or modification of complex molecules for pharmacological research or the synthesis of novel organic materials (D’Accolti et al., 2007).
Synthesis of Metal Chelators The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane showcases the creation of complex organic molecules for chelating metal ions. Such compounds have applications in medical imaging, as well as in the decontamination of environments polluted with heavy metals (Jagadish et al., 2011).
Properties
CAS No. |
107438-79-9 |
---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(1R,7S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17?,18-,19+,20+/m0/s1 |
InChI Key |
LMEHVEUFNRJAAV-KERKRQROSA-N |
Isomeric SMILES |
CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5C3(C2)[C@@]6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |
SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |
Appearance |
Solid powder |
melting_point |
320 °C |
107438-79-9 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione BN 52024 BN-52024 ginkgolide J ginkgolide J dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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